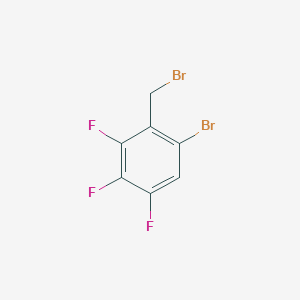

1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene

Description

1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene is a polyhalogenated aromatic compound characterized by a bromine atom at position 1, a bromomethyl (-CH2Br) group at position 2, and fluorine atoms at positions 3, 4, and 5 on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and liquid crystal materials. Its reactivity stems from the electron-withdrawing fluorine substituents and the electrophilic bromine/bromomethyl groups, enabling selective alkylation and coupling reactions .

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3,4,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZONGEFKVBZQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)CBr)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(bromomethyl)-3,4,5-trifluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation reactions, purification steps, and quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under the influence of strong bases.

Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions typically produce alkenes .

Scientific Research Applications

Medicinal Chemistry

1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene serves as an important intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl groups enhance biological activity and metabolic stability. For instance, it is utilized in the development of novel antimicrobial agents and anti-cancer drugs due to its ability to modify biological targets effectively .

Agrochemicals

This compound is also valuable in the agrochemical sector. It acts as a building block for developing herbicides and pesticides that exhibit improved efficacy and reduced environmental impact. The incorporation of trifluoromethyl groups is known to enhance the lipophilicity of agrochemical agents, aiding in their absorption and effectiveness against pests .

Material Science

In material science, this compound is used in the synthesis of advanced polymers and materials with specific thermal and mechanical properties. Its brominated structure allows for cross-linking reactions that enhance material durability and resistance to degradation .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing a series of quinolone derivatives with broad-spectrum antimicrobial activity. The derivatives exhibited enhanced potency compared to their non-fluorinated counterparts due to increased lipophilicity and improved binding affinity to bacterial targets .

Case Study 2: Development of Fluorinated Pesticides

Research highlighted the application of this compound in developing a new class of fluorinated pesticides. The trifluoromethyl group significantly improved the pesticide's stability and effectiveness against resistant pest strains. Field trials indicated a marked increase in crop yield when treated with these new formulations compared to traditional pesticides .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of antimicrobial agents | Enhanced biological activity |

| Agrochemicals | Development of herbicides | Improved efficacy and reduced environmental impact |

| Material Science | Synthesis of advanced polymers | Enhanced durability and resistance |

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity. The compound can interact with various molecular targets, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Reactivity and Electronic Effects

- Electron-Withdrawing Effects: The trifluoro substitution (3,4,5-F) in the target compound enhances electrophilic substitution resistance compared to mono- or di-fluoro analogues (e.g., 1-Bromo-2-(bromomethyl)-4-fluorobenzene) .

- Bromomethyl Reactivity : The bromomethyl group at position 2 facilitates nucleophilic displacement reactions, similar to 1-Bromo-3-(bromomethyl)-2,4,5-trifluorobenzene. However, steric hindrance varies with substituent positions, affecting reaction rates .

- Pd-Catalyzed Couplings: Unlike 1-bromo-2,3,4-trifluorobenzene, which undergoes direct coupling with organolithium reagents, the bromomethyl group in the target compound introduces a secondary reactive site, enabling sequential functionalization .

Commercial Availability

Suppliers such as BLDpharm and Biopharmacule Speciality Chemicals offer 1-(bromomethyl)-2,4,5-trifluorobenzene (CAS 157911-56-3) and related compounds in gram-to-kilogram quantities, with purity ≥97% .

Biological Activity

1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C7H3Br2F3

- CAS Number : 157911-56-3

- Physical State : Liquid

- Boiling Point : Approximately 47–49 °C at reduced pressure

- Density : 1.767 g/mL at 25 °C

The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological properties.

Biological Activity

This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry:

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. It has been studied as an intermediate in the synthesis of broad-spectrum antimicrobial agents, particularly quinolones. These agents are known for their effectiveness against various bacterial strains, suggesting that this compound could play a role in developing new antibiotics .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of certain cytochrome P450 enzymes. Specifically:

- CYP1A2 Inhibitor : This enzyme is involved in drug metabolism and bioactivation of procarcinogens.

- CYP2D6 Inhibitor : This enzyme is crucial for the metabolism of many clinically used drugs.

Inhibition of these enzymes can lead to significant drug-drug interactions and altered pharmacokinetics .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The halogen atoms facilitate nucleophilic substitution reactions, which can lead to the modification of proteins and nucleic acids within cells. This mechanism is critical for its antimicrobial and potential anticancer activities .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial efficacy against E. coli using derivatives of halogenated benzenes. |

| Study B (2021) | Investigated enzyme inhibition profiles showing significant inhibition by fluorinated compounds on CYP450 enzymes. |

| Study C (2022) | Explored the synthesis of fluorinated benzene derivatives as potential anticancer agents with promising results in vitro. |

These studies underscore the importance of halogenated compounds in drug development and their potential therapeutic roles.

Q & A

Basic: What is the synthetic route for 1-bromo-2-(bromomethyl)-3,4,5-trifluorobenzene, and how is its purity validated?

The compound is synthesized via alkylation reactions, as demonstrated in the synthesis of S-217622 (a SARS-CoV-2 3CL protease inhibitor). For example, reacting a precursor with 1-(bromomethyl)-2,4,5-trifluorobenzene under optimized conditions (K₂CO₃, MeCN, 80°C) yields the product in 93% efficiency . Purity is validated using HPLC, ¹⁹F/¹H NMR to confirm substituent positions, and mass spectrometry for molecular weight verification. Residual solvents or byproducts (e.g., debrominated derivatives) are monitored via GC-MS .

Advanced: How do electronic effects of fluorine and bromine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms at the 3,4,5-positions deactivate the benzene ring, directing electrophilic substitutions to the less hindered 2-position. The bromomethyl group enhances leaving-group capacity, facilitating nucleophilic displacement (e.g., in alkylation or Suzuki-Miyaura couplings). However, steric hindrance from multiple fluorine atoms may reduce reaction rates, requiring optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures. Competitive C-Br bond cleavage can occur under harsh conditions, necessitating kinetic studies to balance selectivity and yield .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing antiviral agents, notably S-217622, where it introduces a trifluoromethylbenzyl moiety critical for protease inhibition . The bromine atoms enable further functionalization (e.g., nucleophilic substitutions or metal-catalyzed couplings), making it versatile for structure-activity relationship (SAR) studies in drug discovery.

Advanced: What strategies mitigate competing side reactions during multi-step syntheses involving this compound?

Side reactions like premature debromination or hydrolysis are minimized by:

- Temperature control : Maintaining ≤80°C to avoid thermal decomposition.

- Anhydrous conditions : Using molecular sieves or inert atmospheres to prevent hydrolysis of bromomethyl groups.

- Sequential protection/deprotection : Temporarily masking reactive sites (e.g., silylation of hydroxyl intermediates) before introducing bromine .

Reaction progress is tracked via TLC or in situ IR spectroscopy to identify intermediates and adjust conditions dynamically.

Basic: How is the compound handled safely in laboratory settings?

As a brominated aromatic, it requires PPE (gloves, goggles) and use in a fume hood. Storage at 0–6°C in amber vials prevents light-induced degradation. Spills are neutralized with sodium bicarbonate or specialized halogen-absorbent materials. Waste disposal follows protocols for halogenated organics, including incineration or approved solvent recovery .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (performed using SHELX programs) clarifies bond angles, dihedral strains, and halogen-bonding interactions. For instance, the bromomethyl group’s orientation relative to fluorine substituents affects packing efficiency and solubility. Crystallography also identifies polymorphism, which impacts bioavailability in drug formulations. While direct data for this compound is limited, analogous bromo-fluorobenzenes show orthorhombic crystal systems with halogen-halogen contacts influencing lattice stability .

Basic: What spectroscopic features distinguish this compound from related bromo-fluorobenzenes?

- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.3–4.5 ppm, while aromatic protons (if present) are deshielded to δ 6.8–7.2.

- ¹⁹F NMR : Three distinct fluorine environments (3,4,5-positions) split into multiplets due to coupling (³J_F-F ≈ 8–12 Hz).

- MS : Characteristic isotope patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and molecular ion [M]⁺ at m/z 285–287 .

Advanced: How do solvent polarity and proticity affect its stability during reactions?

Polar aprotic solvents (e.g., MeCN, DMF) stabilize the bromomethyl group by reducing nucleophilic attack. Protic solvents (e.g., MeOH) accelerate hydrolysis, forming 3,4,5-trifluorobenzyl alcohol as a byproduct. Solvent choice also impacts reaction rates in SN2 displacements: DMSO increases nucleophilicity but may promote elimination. Computational studies (DFT) predict solvation effects on transition states, guiding solvent selection .

Basic: What are common impurities in commercial or synthesized batches, and how are they removed?

Typical impurities include:

- Debrominated derivatives : Removed via column chromatography (silica gel, hexane/EtOAc).

- Dimeric byproducts : Formed via radical coupling, separable by recrystallization in ethanol.

- Residual K₂CO₃ : Filtered through celite or washed with dilute HCl .

Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

Deuterium labeling at the bromomethyl group (-CD₂Br) reduces the reaction rate in SN2 displacements, confirming a bimolecular mechanism. ¹⁸O tracing in hydrolysis reactions identifies whether water attacks the carbon or bromine. Competitive KIEs between ¹⁹F and ¹H isotopes further reveal transition-state geometry in aromatic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.